4-[1-(3-thiophen-3-yl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one
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Overview
Description
4-[1-(3-thiophen-3-yl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one is a complex heterocyclic compound that features a unique combination of pyrazole, thiophene, piperidine, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-thiophen-3-yl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the thiophene ring: This step involves the coupling of the pyrazole derivative with a thiophene carboxylic acid.
Formation of the piperidine ring: This can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Formation of the pyrimidine ring: This step involves the condensation of a suitable amidine with a β-dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-thiophen-3-yl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrazole and pyrimidine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[1-(3-thiophen-3-yl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell division.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[1-(3-thiophen-3-yl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid: This compound shares the pyrazole and thiophene moieties but lacks the piperidine and pyrimidine rings.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound shares the pyrazole moiety but has different substituents and lacks the thiophene, piperidine, and pyrimidine rings.
Uniqueness
4-[1-(3-thiophen-3-yl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one is unique due to its combination of four different heterocyclic rings, which imparts unique chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
4-[1-(3-thiophen-3-yl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-16-8-13(18-10-19-16)11-1-4-22(5-2-11)17(24)15-7-14(20-21-15)12-3-6-25-9-12/h3,6-11H,1-2,4-5H2,(H,20,21)(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUWLUAIBMOTJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=O)NC=N2)C(=O)C3=CC(=NN3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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